1-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane
Overview
Description
1-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.15076381 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phosphine-Catalyzed Reactions
A study by Zhang et al. (2019) explores the use of phosphine-catalyzed intermolecular cyclization in synthesizing benzo[b]azepin-3-ones. This process is significant for constructing complex molecular structures and is applicable in synthesizing compounds like angiotensin-converting enzyme inhibitors (Zhang, Kui et al., 2019).
Ionic Liquids
Belhocine et al. (2011) discuss the synthesis of a new family of room temperature ionic liquids using azepane. This process is relevant for creating environmentally friendly alternatives to traditional solvents and has implications in green chemistry (Belhocine, T. et al., 2011).
Novel Nitrogen Heterocycles
Padwa et al. (1995) delve into the synthesis of new bicyclic nitrogen heterocycles using intramolecular dipolar cycloaddition reactions. This research is crucial for developing new pharmaceuticals and materials science applications (Padwa, A. et al., 1995).
Synthesis of N-Heterocycles
Matlock et al. (2015) report on the synthesis of various N-heterocycles, including azepines, using α-phenylvinylsulfonium salts. This method is important for efficiently creating complex organic molecules (Matlock, Johnathan V. et al., 2015).
Radical Ring Closure
Charrier et al. (2012) present a method for synthesizing benzazepin-2-ones through desulfonylative radical ring closure. This technique is valuable for creating pharmaceutical intermediates and complex organic structures (Charrier, Nicolas et al., 2012).
Properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-benzyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-28(26,19-13-7-4-8-14-19)21-22(24-15-9-1-2-10-16-24)27-20(23-21)17-18-11-5-3-6-12-18/h3-8,11-14H,1-2,9-10,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGYHFNRNQZZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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